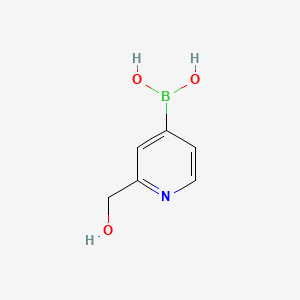

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid

Descripción

BenchChem offers high-quality (2-(Hydroxymethyl)pyridin-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Hydroxymethyl)pyridin-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[2-(hydroxymethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVLWUOMTZOQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid CAS number

An In-Depth Technical Guide to (2-(Hydroxymethyl)pyridin-4-yl)boronic acid

Introduction: A Versatile Heterocyclic Building Block

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid, identified by the CAS Number 1414973-10-6 , is a specialized heterocyclic organic compound that has emerged as a valuable building block in modern synthetic chemistry.[1] Its unique structure, which combines a pyridine ring, a hydroxymethyl group, and a boronic acid moiety, offers medicinal chemists and drug development professionals a versatile scaffold for creating complex molecular architectures. The pyridine nucleus is a common motif in a vast number of biologically active molecules and approved therapeutic agents, valued for its ability to engage in hydrogen bonding and its impact on the physicochemical properties of a molecule, such as solubility.[2] The boronic acid group is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4] This guide provides an in-depth examination of the synthesis, properties, and applications of this key intermediate, with a focus on its practical utility in research and development.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its reactivity, solubility, stability, and appropriate handling procedures.

| Property | Value | Source |

| CAS Number | 1414973-10-6 | Apollo Scientific[1] |

| Molecular Formula | C₆H₈BNO₃ | ChemScene[5] |

| Molecular Weight | 152.94 g/mol | ChemScene[5] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, DMSO | Jubilant Ingrevia[6] |

| Storage Temperature | 2-8°C, keep dry | Sigma-Aldrich, Thermo Fisher Scientific[7] |

Note: Some properties are inferred from structurally similar compounds due to limited public data on the specific target molecule.

Synthesis Pathway: From Halopyridine to Boronic Acid

The synthesis of heteroaryl boronic acids, including pyridyl derivatives, is a well-established field in organic chemistry. A common and robust strategy involves the formation of an organometallic intermediate from a corresponding halopyridine, which is then trapped with a borate ester.[8] This multi-step process requires careful control of reaction conditions, particularly temperature, to manage the reactivity of the intermediates.

Causality in Synthesis Design: The choice of a bromo- or iodopyridine precursor is strategic; the carbon-halogen bond is sufficiently reactive to undergo metal-halogen exchange (e.g., with n-butyllithium) or form a Grignard reagent, yet stable enough for handling.[9][10] The reaction must be conducted at very low temperatures (typically -78 °C) to prevent unwanted side reactions of the highly basic organolithium or Grignard intermediates. The subsequent reaction with a trialkyl borate, such as trimethyl or triisopropyl borate, forms a boronate ester. The final step is a carefully controlled acidic workup (hydrolysis) to yield the desired boronic acid. Protecting the hydroxymethyl group may be necessary depending on the specific reagents used.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies. As a self-validating system, each step includes checkpoints and expected outcomes. Researchers must adapt these to their specific substrates and equipment.

Protocol 1: Suzuki-Miyaura Coupling of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid with an Aryl Bromide

This protocol outlines a typical procedure for coupling the title compound with a generic aryl bromide to synthesize a 4-aryl-2-(hydroxymethyl)pyridine derivative.

Workflow Diagram:

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vial, combine the aryl bromide (1.0 mmol), (2-(Hydroxymethyl)pyridin-4-yl)boronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical as the Pd(0) active species can be oxidized by air.

-

Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio, 5 mL). Degassing the solvent prevents catalyst deactivation.

-

Reaction: Place the vial in a preheated oil bath or heating block at 90 °C. Stir the reaction vigorously.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the disappearance of the limiting reagent (typically the aryl bromide).

-

Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and extract.

-

Extraction & Drying: Separate the layers. Wash the organic layer with brine (20 mL), then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue using flash column chromatography on silica gel to isolate the pure product.

-

Analysis: Confirm the identity and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: Analytical Characterization by HPLC

Boronic acids can present analytical challenges due to their potential for dehydration to form boroxines (cyclic anhydrides) or hydrolysis of corresponding esters. [11]A robust reversed-phase HPLC method is essential for quality control.

-

Sample Preparation: Dissolve a small amount of the boronic acid (~1 mg) in a suitable diluent (1 mL). An aprotic solvent like acetonitrile is often preferred to minimize on-column degradation. [11]2. HPLC System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

-

Injection & Analysis: Inject a small volume (5-10 µL) of the sample. The retention time and peak purity can be used to assess the quality of the material. For more selective detection in complex mixtures, post-column derivatization with a reagent like alizarin can be employed to form a fluorescent complex. [12]

Stability, Storage, and Safety

Handling: (2-(Hydroxymethyl)pyridin-4-yl)boronic acid is an irritant. It may cause skin, eye, and respiratory irritation. [13]Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

Storage: Boronic acids are sensitive to heat and moisture. The compound should be stored in a tightly sealed container in a refrigerator (2-8°C). [7]Proper storage is crucial to prevent degradation, which can impact its reactivity and the reproducibility of experimental results.

Conclusion

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid stands out as a highly functionalized and valuable reagent for the scientific community. Its strategic combination of a pyridyl core and a reactive boronic acid handle makes it an indispensable tool for constructing novel molecular entities, particularly in the field of medicinal chemistry. By understanding its synthesis, reactivity, and proper handling, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

MDPI. Synthesis and Biological Applications of Boronic Acids Derivatives. [Link]

-

PubChem. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. [Link]

- Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. [No valid URL provided].

-

ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

- Google Patents. Preparation method of hydroxyphenylboronic acid.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

- Google Patents.

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]

-

PubChem. (Pyridin-4-yl)boronic acid. [Link]

-

PMC - NIH. Molecular recognition with boronic acids—applications in chemical biology. [Link]

-

PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

ResearchGate. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. [Link]

-

PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]

Sources

- 1. 1414973-10-6 Cas No. | 2-(Hydroxymethyl)pyridine-4-boronic acid | Apollo [store.apolloscientific.co.uk]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chemscene.com [chemscene.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid is a bifunctional heterocyclic organoboron compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure combines the versatile reactivity of a boronic acid with the key pharmacological scaffold of a pyridine ring, further functionalized with a hydroxymethyl group to enhance solubility and provide an additional point for molecular interaction or modification. This guide provides a comprehensive overview of its core physicochemical properties, stability, synthesis, and reactivity, offering field-proven insights for its application in drug discovery and materials science. While direct experimental data for this specific molecule is sparse, this document synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.

Molecular Structure and Core Properties

The unique architecture of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid dictates its chemical behavior. The boronic acid group is a potent Lewis acid, while the pyridine ring nitrogen is a Lewis base, and the hydroxymethyl group offers a site for hydrogen bonding.

Chemical Structure and Identifiers

-

IUPAC Name: (2-(Hydroxymethyl)pyridin-4-yl)boronic acid

-

Molecular Formula: C₆H₈BNO₃

-

Molecular Weight: 152.95 g/mol [1]

-

CAS Number: While a specific CAS number for this isomer is not prominently available, related structures like (5-(Hydroxymethyl)pyridin-3-yl)boronic acid are cataloged under CAS 908369-20-0.[1] Researchers should verify the identity of any commercial sample via analytical methods.

Caption: 2D Structure of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Values for the target compound are calculated or estimated based on known data for analogs like pyridin-4-ylboronic acid and general principles of physical organic chemistry.

| Property | Value / Expected Range | Rationale & References |

| Appearance | White to off-white solid | Expected to be a solid, similar to other arylboronic acids.[2] |

| Molecular Weight | 152.95 g/mol | Calculated from the molecular formula C₆H₈BNO₃.[1] |

| Melting Point | >300 °C (Decomposes) | Pyridin-4-ylboronic acid has a melting point >300 °C. The hydroxymethyl group is unlikely to lower this substantially. High melting points are characteristic of such compounds due to strong intermolecular forces.[2] |

| Boiling Point | ~350-400 °C (Predicted) | High boiling point is expected due to polarity and hydrogen bonding; decomposition may occur before boiling. A predicted value for the related pyridin-4-ylboronic acid is 308.8 °C.[2] |

| Solubility | Slightly soluble in water; Soluble in alcohols (e.g., Methanol, Ethanol); Sparingly soluble in nonpolar organic solvents. | The pyridine nitrogen and hydroxymethyl group enhance aqueous solubility compared to non-polar arylboronic acids. Solubility in water and polar organic solvents is a known characteristic of functionalized boronic acids.[2][3] |

| pKa | ~3.5-4.5 (pyridinium ion); ~8.0-9.0 (boronic acid) | The pyridine pKa will be similar to other pyridines (~5). The boronic acid pKa is influenced by the electron-withdrawing nature of the pyridine ring, making it slightly more acidic than phenylboronic acid (pKa ~8.9).[4][5][6] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and common method for synthesizing arylboronic acids is through a lithium-halogen exchange followed by quenching with a borate ester.[2] For (2-(Hydroxymethyl)pyridin-4-yl)boronic acid, a plausible route starts from a protected 4-halopyridine derivative.

Rationale for Experimental Choices:

-

Starting Material: 4-Bromo-2-(hydroxymethyl)pyridine (or its protected form) is a logical precursor. The hydroxyl group must be protected (e.g., as a silyl ether or benzyl ether) to prevent interference with the highly basic organolithium reagent.

-

Metalation: n-Butyllithium (n-BuLi) is a strong base effective for lithium-halogen exchange at low temperatures.

-

Borylation: Triisopropyl borate is a common electrophile for trapping the aryllithium intermediate. Its bulky isopropyl groups can help prevent the formation of undesired borinate byproducts.

-

Workup: An acidic workup (e.g., with HCl) is crucial to hydrolyze the borate ester and any protecting groups to yield the final boronic acid.[7]

Caption: Proposed synthetic workflow for the target compound.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of pyridylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[8][9] This reaction is a cornerstone of modern drug discovery for assembling complex biaryl and heteroaryl structures.[10][11]

Mechanism Overview:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R-X) bond to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires a base (e.g., K₂CO₃, CsF) to activate the boronic acid, forming a more nucleophilic "ate" complex.[12]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

NMR Spectroscopy

-

¹H NMR: Expected signals would include distinct aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group (-CH₂-), and a broad singlet for the hydroxyl protons (-OH and -B(OH)₂), which may exchange with solvent.[13]

-

¹³C NMR: Aromatic carbons will appear in the 120-160 ppm range, with the carbon attached to the boron atom showing characteristic coupling or broadening. The methylene carbon should appear around 60-70 ppm.

-

¹¹B NMR: This is a definitive technique for boron-containing compounds. Trigonal planar boronic acids typically show a broad signal around 27-33 ppm.[14] Upon addition of a Lewis base or in a basic solution, the boron becomes tetrahedral, shifting the signal upfield to 4-10 ppm.[14]

Experimental Consideration: Overcoming Oligomerization Arylboronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines. This oligomerization can lead to complex or uninterpretable NMR spectra.

-

Self-Validating Protocol: To ensure a clean monomeric spectrum, dissolve the sample in a deuterated alcohol like methanol-d₄. The solvent will act as a Lewis base, breaking up the boroxine and providing sharp, interpretable signals for the aromatic and hydroxymethyl protons (the B-OH protons will exchange with the solvent).[15]

Mass Spectrometry & IR Spectroscopy

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is suitable for this polar molecule. The expected molecular ion peak [M+H]⁺ would be at m/z 154.07.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3200-3600 cm⁻¹) from both the alcohol and boronic acid groups, aromatic C-H stretches (~3000-3100 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹), and a strong B-O stretch (~1350 cm⁻¹).

Stability, Storage, and Safety

Stability and Handling

Boronic acids are generally stable solids but have key incompatibilities.

-

Stability: Stable under normal atmospheric conditions but can be sensitive to excessive heat.[16] The carbon-boron bond is robust, but protodeboronation (loss of the boronic acid group) can occur under harsh acidic or basic conditions, or in the presence of certain transition metals.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[16]

Storage

-

Recommended Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at -20°C is recommended to minimize degradation and anhydride formation.[2][16]

Safety and Hazard Profile

Based on data for analogous compounds like pyridin-4-ylboronic acid:

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[17]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhaling dust.

Applications in Drug Discovery

The incorporation of a boronic acid into a drug candidate is a validated strategy in medicinal chemistry.[4][18][19] Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, is a landmark example.[4]

-

Bioisosterism: The boronic acid group can act as a bioisostere of carboxylic acids, forming reversible covalent bonds with serine residues in enzyme active sites.[8]

-

Pharmacokinetic Modulation: The hydroxymethylpyridine scaffold can improve a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. The pyridine nitrogen can be protonated at physiological pH, enhancing solubility, while the hydroxymethyl group provides an additional hydrogen bond donor/acceptor site.

-

Synthetic Handle: As a building block, (2-(Hydroxymethyl)pyridin-4-yl)boronic acid allows for the efficient introduction of a functionalized pyridine ring into lead compounds, enabling rapid exploration of structure-activity relationships (SAR).

References

-

Barreiro, E. J., & Fraga, C. A. M. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 20(8), 14835–14880. [Link]

-

Lannutti, D., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 12(3), 115. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734379, (Pyridin-4-yl)boronic acid. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21984444, (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. Retrieved January 24, 2026, from [Link]

-

Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 24, 2026, from [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(6), 1749. [Link]

- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 81, 153303. [Link]

-

Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 831–844. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pyridine Boronic Esters in Modern Drug Discovery. Retrieved January 24, 2026, from [Link]

-

Yamamoto, T., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(31), 10714-10726. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved January 24, 2026, from [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

-

Mele, A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15497–15505. [Link]

-

The Royal Society of Chemistry. (n.d.). Tautomeric equilibria and binding selectivity of pyridineboronic acids. Retrieved January 24, 2026, from [Link]

Sources

- 1. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid | C6H8BNO3 | CID 21984444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 3. d-nb.info [d-nb.info]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. rsc.org [rsc.org]

- 7. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scholarship.claremont.edu [scholarship.claremont.edu]

- 11. nbinno.com [nbinno.com]

- 12. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR [m.chemicalbook.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. reddit.com [reddit.com]

- 16. fishersci.com [fishersci.com]

- 17. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-(Hydroxymethyl)pyridin-4-yl)boronic Acid: Structure, Characterization, and Applications

Foreword: The Emergence of Functionalized Pyridinylboronic Acids

In the landscape of modern medicinal chemistry and materials science, pyridinylboronic acids have established themselves as indispensable building blocks.[1][2] Their utility, primarily as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the precise and efficient formation of carbon-carbon bonds, which is a cornerstone of complex molecule synthesis.[1][3] This guide focuses on a specific, highly functionalized variant: (2-(Hydroxymethyl)pyridin-4-yl)boronic acid . The presence of the hydroxymethyl group at the 2-position, ortho to the nitrogen, introduces a unique steric and electronic profile, offering new avenues for molecular design, secondary reactions, and modulation of physicochemical properties.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, providing a field-proven perspective on the synthesis, rigorous characterization, and strategic application of this versatile reagent. We will delve into the causality behind experimental choices, address common challenges, and present robust, self-validating protocols to ensure scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and intrinsic properties. (2-(Hydroxymethyl)pyridin-4-yl)boronic acid is a bifunctional molecule featuring a pyridine core, a boronic acid group at the C4 position, and a hydroxymethyl substituent at the C2 position.

Caption: Logic of multi-technique characterization for structural validation.

Key Applications in Research and Development

The value of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid lies in its utility as a versatile synthetic intermediate.

Suzuki-Miyaura Cross-Coupling

This is the primary application for this class of compounds. It enables the coupling of the pyridinyl core to various aryl or heteroaryl halides and triflates, providing access to complex biaryl structures that are prevalent in pharmaceuticals.

[3][4][5]Mechanism Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (Ar-X) bond.

-

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate) is transferred to the palladium(II) center. This is the step where the pyridinylboronic acid participates.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Medicinal Chemistry and Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The boronic acid moiety itself is no longer considered merely a synthetic handle but a potential pharmacophore. B[1][2][6]oronic acids can form reversible covalent bonds with diols, such as those found in saccharides or serine residues in enzyme active sites.

[2]The (2-(Hydroxymethyl)pyridin-4-yl)boronic acid scaffold offers several strategic advantages:

-

Vectorial Exit Points: The boronic acid and hydroxymethyl groups provide two distinct points for further chemical modification.

-

Improved Physicochemical Properties: The polar hydroxymethyl group can be used to tune solubility and hydrogen bonding capacity, which are critical for pharmacokinetic profiles.

-

Bioisosteric Replacement: The boronic acid can act as a bioisostere for other functional groups, like carboxylic acids, potentially leading to novel biological activities.

[2]***

Conclusion and Future Outlook

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid is more than just another building block; it is a strategically designed reagent that offers enhanced functionality and synthetic versatility. Its robust synthesis, coupled with a comprehensive understanding of its characterization, empowers chemists to construct complex molecular architectures with precision. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of such highly functionalized pyridinylboronic acids will undoubtedly play a pivotal role in driving innovation across the chemical sciences.

References

-

Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Li, W., et al. (2002). 3-Pyridylboronic acid. Organic Syntheses, 79, 229. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21984444, (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. [Link]

-

Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]

-

Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]

-

Milo, R. D. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734379, (Pyridin-4-yl)boronic acid. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

-

Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Pop, F. M., et al. (2021). Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry. Metabolites, 11(11), 738. [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. (2021). On-tissue Chemical Derivatization of Catecholamines Using 4-(N-methyl)Pyridinium Boronic Acid for ToF-SIMS and LDI-ToF Mass Spectrometry Imaging. [Link]

-

ResearchGate. (2020). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of (2-(Hydroxymethyl)pyridin-4-yl)boronic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid is a heterocyclic organoboron compound of significant interest to the pharmaceutical and agrochemical industries. As a bifunctional building block, it incorporates the reactive boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, with the versatile pyridine scaffold.[1][2] This unique combination allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents and other high-value chemicals.[1]

However, the very features that make boronic acids useful—their Lewis acidity and susceptibility to transmetallation—also render them prone to specific degradation pathways.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability profile of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid is not merely a matter of procedural compliance; it is fundamental to ensuring reaction efficiency, analytical accuracy, and the overall integrity of the research and development process. This guide provides a detailed examination of the factors influencing the stability of this compound, offers field-proven protocols for its storage and handling, and presents a robust experimental workflow for its stability assessment.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for interpreting its stability.

Structure and Properties of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid

| Property | Value | Source |

| Molecular Formula | C₆H₈BNO₃ | - |

| Molecular Weight | 152.94 g/mol | - |

| Appearance | White to off-white solid (typical for related compounds) | [3] |

| pKa | ~7.6 (Predicted for pyridine-4-boronic acid) | [3] |

| Solubility | Slightly soluble in water and aqueous acids | [3] |

Core Principles of Boronic Acid Stability

The stability of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid is governed by the interplay of its three key structural components: the boronic acid group, the pyridine ring, and the hydroxymethyl substituent.

The Boronic Acid Moiety: A Delicate Equilibrium

Boronic acids are Lewis acids that accept an electron pair from a Lewis base (like water), rather than donating a proton.[1][2] In aqueous solution, they exist in a critical equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] This equilibrium is pH-dependent and is central to both the reactivity and instability of the molecule. The vacant p-orbital on the trigonal boron atom makes it susceptible to nucleophilic attack, which is the initiating step in several degradation pathways.[4]

The Pyridine Ring: An Electronic and Photochemical Influencer

The electron-withdrawing nature of the pyridine ring influences the acidity of the boronic acid group. Furthermore, aromatic heterocyclic systems can be susceptible to photochemical degradation. The safety data sheet for the related compound 2-(hydroxymethyl)pyridine notes that it is light-sensitive and may darken upon storage, a property that should be considered a potential liability for the title compound.[5]

Key Degradation Pathways

Understanding the mechanisms by which (2-(Hydroxymethyl)pyridin-4-yl)boronic acid degrades is crucial for developing effective mitigation strategies. The primary liabilities are oxidative cleavage and intermolecular dehydration.

Oxidative Degradation (Protodeboronation)

Oxidative cleavage of the carbon-boron bond is a major and often irreversible degradation pathway for many boronic acids.[6][7] This reaction, known as protodeboronation, is particularly relevant under physiological conditions and can be initiated by reactive oxygen species (ROS) such as hydrogen peroxide.[8] The process results in the replacement of the boronic acid group with a hydroxyl group, converting (2-(Hydroxymethyl)pyridin-4-yl)boronic acid into 2-(Hydroxymethyl)pyridin-4-ol. Studies on peptide boronic acids have shown that this oxidative pathway is often the primary mechanism of degradation in aqueous buffers.[6][7]

-

Causality: The electron-deficient boron atom is susceptible to oxidative attack. The stability of the C-B bond can be enhanced by reducing the electron density on boron, though this is an intrinsic property of the molecule.[8] The most practical approach is to prevent exposure to oxidants.

Dehydration and Boroxine Formation

In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form cyclic trimetric anhydrides known as boroxines. This is a common characteristic and is often the reason why commercial boronic acids are sold with a purity specification of less than 100% (e.g., 90%).

-

Causality and Reversibility: This is an equilibrium process. The formation of boroxines is favored by the removal of water (e.g., storage in a desiccator). Conversely, the boroxine will readily hydrolyze back to the monomeric boronic acid in the presence of moisture. While this process affects the compound's purity and molecular weight, it is generally reversible and does not represent a permanent loss of material, unlike oxidation.

Recommended Storage and Handling Protocols

To preserve the integrity of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid, strict adherence to appropriate storage and handling procedures is mandatory. The following protocols are synthesized from safety data sheets of structurally related pyridinylboronic acids and general best practices for organoboron compounds.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale and Field Insights |

| Temperature | -20°C to 2-8°C [3][9][10] | Low temperatures slow the rate of all chemical degradation pathways. For long-term storage, -20°C is preferred. For active laboratory use, refrigeration at 2-8°C is acceptable. |

| Atmosphere | Inert Gas (Argon or Nitrogen) in a Tightly Sealed Container [9][10][11] | This is the most critical parameter. An inert atmosphere displaces both moisture (preventing hydrolysis and uncontrolled boroxine equilibrium) and oxygen (mitigating oxidative degradation). |

| Light | Store in an Amber Vial or in the Dark [5] | Protects against potential photodegradation, which can cause discoloration and the formation of impurities. |

| Container | Clean, Dry Glass or Polylined Container [12] | Prevents contamination. Ensure the container is appropriately sized to minimize headspace. |

Incompatible Materials

To prevent rapid decomposition or hazardous reactions, avoid storing or mixing (2-(Hydroxymethyl)pyridin-4-yl)boronic acid with:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates) Can lead to rapid and uncontrolled oxidative degradation.[11]

-

Strong Bases and Acids: Can catalyze degradation.[9]

Safe Handling Procedures

-

Handling Environment: Always handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.[11][13]

-

Dispensing: When weighing and dispensing, minimize the time the container is open to the atmosphere. If possible, perform these operations in a glove box under an inert atmosphere.

-

Hygiene: Wash hands thoroughly after handling.[9][11] Do not eat, drink, or smoke in the laboratory.[5]

Experimental Workflow: Stability Assessment

A self-validating stability study is essential for determining the shelf-life and optimal storage conditions for a specific batch of material. This protocol outlines a systematic approach to stress testing and analysis.

Objective

To quantify the degradation rate of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid under various environmental conditions and identify the primary degradation products.

Step-by-Step Protocol

-

Initial Characterization (t=0): Before initiating the study, perform a complete analysis of the starting material. This baseline includes purity by HPLC, identity confirmation by NMR, and water content by Karl Fischer titration.

-

Sample Aliquoting: Distribute accurately weighed samples of the boronic acid into amber glass vials suitable for each stress condition.

-

Application of Stress Conditions: Place the vials in calibrated stability chambers set to the conditions outlined in Figure 3 (e.g., 40°C/75% relative humidity for accelerated degradation). Include a control sample stored under ideal conditions (-20°C, inert atmosphere).

-

Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), remove one vial from each condition.

-

Sample Preparation for Analysis: Dissolve the contents of the vial in a suitable, non-aqueous diluent (e.g., acetonitrile) immediately before analysis to minimize degradation in solution.

-

Analysis: Analyze the samples using the validated methods below.

Analytical Methodologies

The analysis of boronic acids is challenging due to their potential for on-column hydrolysis or interaction with the stationary phase.[14][15] The selected method must be proven robust for this class of compounds.

5.3.1 Primary Method: Reversed-Phase HPLC

-

Rationale: HPLC is the workhorse of purity analysis. The key is to use a method that minimizes on-column issues.

-

Instrumentation: Arc™ HPLC System or equivalent.[16]

-

Column: Waters XTerra MS C18 or a column with low silanol activity.[14] This is critical to reduce on-column hydrolysis.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

pH Modifier: None. Avoid acidic modifiers like formic or trifluoroacetic acid, which can accelerate desilylation of the stationary phase and promote on-column hydrolysis.[14]

-

Gradient: A suitable gradient from ~5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm.

-

System Suitability: The method must demonstrate baseline resolution between the main peak and any impurities or known degradants.[16]

5.3.2 Confirmatory Method: NMR Spectroscopy

-

Rationale: Provides structural confirmation and can detect changes in the boron environment.

-

¹¹B NMR: A key technique for observing the boronic acid. A signal around δ 20-30 ppm is typical for trigonal boronic acids, while tetrahedral boronates appear further upfield. The formation of boroxines can also be observed.[17]

-

¹H NMR: Can be used to monitor for the disappearance of the aromatic protons adjacent to the boronic acid and the appearance of new signals corresponding to the hydroxylated degradation product.

Conclusion

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid is a valuable synthetic intermediate whose utility is directly tied to its purity and stability. The primary degradation pathways are oxidative protodeboronation and reversible dehydration to boroxines . The integrity of this compound is best preserved by strict adherence to storage conditions that minimize exposure to its key environmental adversaries: oxygen, moisture, and light . Long-term storage at -20°C under an inert atmosphere in a tightly sealed, light-resistant container is the gold standard. For drug development professionals and researchers, implementing these protocols and employing robust, validated analytical methods are non-negotiable steps to ensure the reliability of experimental outcomes and the quality of the final product.

References

- Silva, F., & Al-Zoubi, R. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3713. [Link]

- Wikipedia. (2023). Boronic acid. Retrieved January 24, 2026, from [Link]

- Kumar, P., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21984444, (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. Retrieved January 24, 2026, from [Link].

- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3137. [Link]

- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

- Wang, H., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3206-3217. [Link]

- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences. [Link]

- Sandford, J. S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2021132118. [Link]

- McCarthy, S., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

- Singh, S., & Singh, J. (2020). Design and discovery of boronic acid drugs. ResearchGate. [Link]

- Sandford, J. S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control. [Link]

- Adamova, L., et al. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 9(22), 7799-7808. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734379, (Pyridin-4-yl)boronic acid. Retrieved January 24, 2026, from [Link].

- Ye, M., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 117-124. [Link]

- Tang, H., et al. (2013). Proposed degradation pathways of pyridine derivatives in bacteria. ResearchGate. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 1093407-58-9|(2-(Trifluoromethyl)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. aksci.com [aksci.com]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. waters.com [waters.com]

- 17. pnas.org [pnas.org]

Navigating the Nuances: A Technical Guide to the Reactivity of Hydroxymethyl-Substituted Pyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Hydroxymethyl-substituted pyridine boronic acids represent a critical class of building blocks in modern synthetic chemistry, particularly within the pharmaceutical industry. Their utility in constructing complex biaryl structures via Suzuki-Miyaura cross-coupling is well-established. However, the interplay between the pyridine nitrogen, the boronic acid functionality, and the hydroxymethyl substituent introduces a layer of complexity that demands a nuanced understanding for successful and reproducible application. This guide provides an in-depth exploration of the reactivity profile of these reagents, moving beyond standard protocols to elucidate the underlying principles governing their stability and reactivity. We will dissect the electronic and steric influences of the hydroxymethyl group, analyze common pitfalls such as protodeboronation, and present field-proven strategies and detailed protocols to harness the full synthetic potential of these versatile compounds.

Introduction: The Strategic Value of Pyridine Boronic Acids

Pyridine moieties are ubiquitous in pharmaceuticals and agrochemicals, imparting desirable physicochemical properties such as aqueous solubility and metabolic stability. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging C(sp²)–C(sp²) bonds, making pyridine boronic acids indispensable reagents.[1][2] These compounds offer a stable, generally non-toxic, and versatile platform for introducing the pyridine core into complex molecules.[1] However, the journey from a simple pyridine boronic acid to a successfully coupled product is often fraught with challenges, particularly when dealing with substituted derivatives.

The Influence of the Hydroxymethyl Substituent: An Electronic and Steric Deep Dive

The introduction of a hydroxymethyl group onto the pyridine ring significantly modulates its electronic and steric landscape, which in turn dictates the reactivity of the boronic acid.

Electronic Effects: A Double-Edged Sword

The hydroxymethyl group (-CH₂OH) is generally considered a weak electron-donating group (EDG) through an inductive effect. This has several key consequences:

-

Increased Ring Electron Density: The EDG nature of the hydroxymethyl group increases the electron density of the pyridine ring. This can enhance the nucleophilicity of the ring, potentially influencing side reactions.

-

Modulation of Lewis Acidity: Boronic acids are Lewis acids, a property that can be tuned by substituents on the aryl ring.[1][3] An electron-donating group like hydroxymethyl increases the electron density on the carbon atom attached to the boron, which can slightly decrease the Lewis acidity of the boronic acid compared to an unsubstituted pyridine boronic acid. This can impact the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

Intramolecular Interactions: The Ortho Effect

When the hydroxymethyl group is positioned ortho to the boronic acid, the potential for intramolecular interactions arises. The proximity of the hydroxyl group to the boronic acid can lead to the formation of a transient five- or six-membered ring through a dative bond between the oxygen of the hydroxyl group and the empty p-orbital of the boron atom. This interaction can have profound effects:

-

Stabilization: This intramolecular coordination can stabilize the boronic acid, potentially reducing its susceptibility to decomposition pathways like protodeboronation.

-

Altered Reactivity: The formation of such a complex can alter the geometry and electronic nature of the boronic acid, which may affect its rate of transmetalation. A similar chelating effect has been observed with ortho-methoxy groups, which can influence the transition state geometry in cross-coupling reactions.[4]

Stability Profile: Taming the Beast of Decomposition

The stability of pyridine boronic acids is a critical factor for their successful application, with protodeboronation being a primary decomposition pathway.[5]

Protodeboronation: The Arch-Nemesis

Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding unsubstituted pyridine. This side reaction is particularly problematic for 2-pyridylboronic acids due to the electronic effects of the adjacent nitrogen atom.[5]

The hydroxymethyl group's electronic-donating nature can, in theory, slightly increase the electron density at the carbon bearing the boronic acid, potentially making it more susceptible to electrophilic attack by a proton. However, the potential for stabilizing intramolecular interactions, especially in the ortho-isomer, can counteract this effect.

Key Factors Influencing Protodeboronation:

| Factor | Influence on Protodeboronation | Rationale |

| pH | Highly pH-dependent | Both acidic and basic conditions can promote protodeboronation through different mechanisms.[5] |

| Temperature | Increased rate at higher temperatures | As with most reactions, higher temperatures accelerate the decomposition. |

| Solvent | Protic solvents can be a proton source | Water and alcohols can facilitate protodeboronation. |

| Position of Substituents | 2-pyridyl > 3-pyridyl ≈ 4-pyridyl | The proximity of the nitrogen in the 2-position significantly increases the rate of protodeboronation.[5] |

Oxidation: A Silent Threat

Boronic acids can undergo oxidation to the corresponding alcohol. While less commonly the primary decomposition route compared to protodeboronation for heteroaryl boronic acids, it can be a contributing factor to lower yields, especially under aerobic conditions or in the presence of oxidizing agents. The stability of (hydroxymethyl)boronic acid itself has been studied, and it is found to be relatively stable to acid but can degrade under strong basic conditions at high temperatures.[6]

The Suzuki-Miyaura Coupling: A Practical Guide

The Suzuki-Miyaura reaction is the cornerstone application for hydroxymethyl-substituted pyridine boronic acids.[7] Achieving high yields and reproducibility requires careful consideration of the reaction parameters to favor the desired cross-coupling over decomposition pathways.

The Catalytic Cycle: A Refresher

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the boronic acid directly impacts the transmetalation step.

The Boronic Acid vs. Boronic Ester Dilemma

A crucial decision in designing a Suzuki-Miyaura coupling is the choice between using the free boronic acid or a more stable boronic ester derivative.

-

Boronic Acids: Generally more reactive than their ester counterparts. However, their lower stability can be a significant drawback, especially for sensitive substrates like 2-pyridyl derivatives.

-

Boronic Esters (e.g., Pinacol, MIDA): Offer significantly enhanced stability towards protodeboronation and a longer shelf-life.[8] The use of boronic esters can be particularly advantageous when working with challenging 2-pyridyl systems. While they are less reactive, this can be overcome by appropriate choice of reaction conditions. N-methyliminodiacetic acid (MIDA) boronates are a noteworthy class of air-stable esters that undergo slow release of the active boronic acid under the reaction conditions.[8]

Comparative Profile: Boronic Acid vs. Boronic Ester

| Feature | Hydroxymethyl-substituted Pyridine Boronic Acid | Hydroxymethyl-substituted Pyridine Boronic Ester |

| Stability | Lower, prone to protodeboronation | Higher, improved shelf-life |

| Reactivity | Generally higher | Generally lower |

| Purification | Often crystalline, can be challenging | Often amenable to chromatography |

| Recommendation | For robust 3- and 4-pyridyl derivatives | For unstable 2-pyridyl derivatives and for multi-step syntheses |

Field-Proven Protocol for Suzuki-Miyaura Coupling of a Hydroxymethyl-Substituted Pyridine Boronic Acid

This protocol is a robust starting point and may require optimization for specific substrates.

Materials:

-

Hydroxymethyl-substituted pyridine boronic acid (or its pinacol ester) (1.0 equiv)

-

Aryl halide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)

-

Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the hydroxymethyl-substituted pyridine boronic acid, aryl halide, and base.

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation and Causality:

-

Inert Atmosphere: Essential to prevent oxidation of the Pd(0) catalyst and the boronic acid.

-

Degassed Solvents: Removes dissolved oxygen which can lead to catalyst deactivation and side reactions.

-

Choice of Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[2] The choice of base can also influence the rate of protodeboronation.

-

Water in Solvent System: Can be beneficial for the solubility of the base and can facilitate the hydrolysis of boronic esters to the more reactive boronic acids in situ.[9]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poor boronic acid quality; Insufficiently active halide | Use a fresh batch of catalyst and boronic acid; Switch to a more active catalyst (e.g., a Buchwald-type ligand); Use a more reactive halide (I > Br > Cl). |

| Significant Protodeboronation | Reaction temperature too high; Prolonged reaction time; Inappropriate base/solvent | Lower the reaction temperature; Monitor the reaction closely and stop when complete; Use a milder base (e.g., K₃PO₄); Use a boronic ester. |

| Inconsistent Yields | Variable quality of boronic acid; Presence of oxygen | Use a high-purity, stable boronic ester; Ensure rigorous degassing and maintenance of an inert atmosphere. |

Conclusion and Future Outlook

Hydroxymethyl-substituted pyridine boronic acids are powerful tools in the synthetic chemist's arsenal. A deep understanding of their reactivity profile, particularly the electronic and steric effects of the hydroxymethyl group and the propensity for protodeboronation, is paramount for their successful application. By carefully selecting the form of the boronic acid (free acid vs. ester) and optimizing reaction conditions, researchers can overcome the inherent challenges and unlock the full potential of these valuable building blocks. Future developments in catalyst design and the exploration of novel protecting groups will undoubtedly continue to expand the scope and utility of these important reagents in the synthesis of next-generation pharmaceuticals and functional materials.

References

-

Alves, M. J., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(19), 3549. [Link]

-

Barreiro, G., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2356-2364. [Link]

-

Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 64(11), 1451-1454. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yesilcimen, A. K., & Akdemir, A. (2018). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 30(21), 7592-7619. [Link]

-

Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Organic Letters, 6(24), 4363–4365. [Link]

-

Jensen, K., & Skrydstrup, T. (2014). Comparison of reactivity of different boron reagents. Pure and Applied Chemistry, 86(3), 259-267. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5562. [Link]

-

van der Vlag, R., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(10), e202104044. [Link]

-

Czelen, G., et al. (2021). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 26(16), 4969. [Link]

-

White, A. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1541-1551. [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(21), 10106–10120. [Link]

-

Alkorta, I., et al. (2019). Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. Chemical Physics Letters, 721, 114-119. [Link]

-

Błaziak, K., et al. (2021). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics, 23(3), 1957-1972. [Link]

-

Morken, J. P., et al. (2016). Synthesis and Utility of Dihydropyridine Boronic Esters. Angewandte Chemie International Edition, 55(13), 4275–4278. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

K-K. K., & K., K. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3293. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

van der Vlag, R., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(10), e202104044. [Link]

-

Grieco, P. A., et al. (1976). Total synthesis of 12-hydroxymethylprostaglandin F2α methyl ester. Journal of the Chemical Society, Chemical Communications, (23), 939. [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Kwiecień, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2346. [Link]

-

Wang, L., et al. (2012). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 53(36), 4881-4885. [Link]

-

Taylor, M. S., & Zhu, J. (2011). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 9(4), 1321-1331. [Link]

-

Semproni, J. G., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 59(17), 12596–12606. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Zhang, J., et al. (2021). Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides. Chemical Science, 12(32), 10892-10898. [Link]

-

The Organic Chemistry Tutor. (2020, September 3). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity [Video]. YouTube. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Role of (2-(Hydroxymethyl)pyridin-4-yl)boronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid is a bifunctional heterocyclic building block of increasing importance in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure, featuring a pyridine core, a reactive boronic acid moiety, and a hydroxymethyl group, offers medicinal chemists a versatile scaffold for creating complex molecular architectures. The pyridine ring is a common motif in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The boronic acid group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation in pharmaceutical process chemistry.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid. We will delve into its synthesis, physicochemical properties, and detailed protocols for its use in Suzuki-Miyaura coupling reactions. Furthermore, we will explore the intrinsic roles of its functional groups in both reactivity and the biological activity of the resulting pharmaceutical compounds.

Physicochemical Properties and Handling

Understanding the physical and chemical characteristics of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid is crucial for its effective use and storage. While specific experimental data for this exact molecule is not widely published, we can infer its properties from closely related analogs such as (2-(Hydroxymethyl)phenyl)boronic acid and pyridine-4-boronic acid.

| Property | Estimated Value/Information | Source/Analogy |

| Molecular Formula | C₆H₈BNO₃ | Calculated |

| Molecular Weight | 152.95 g/mol | Calculated |

| Appearance | White to off-white solid | Analogy with similar boronic acids[3] |

| Melting Point | >300 °C (decomposes) | Analogy with pyridine-4-boronic acid[3] |

| Solubility | Slightly soluble in water and aqueous acids. Soluble in polar organic solvents like DMF, DMSO, and alcohols. | Analogy with pyridine-4-boronic acid[3] |

| pKa | ~7.6 (Predicted) | Analogy with pyridine-4-boronic acid[3] |

| Storage | Store at -20°C under an inert atmosphere. The compound is hygroscopic and sensitive to air and moisture. | General recommendation for boronic acids |

Stability and Handling Considerations:

Boronic acids are known to undergo trimerization to form boroxines upon dehydration. Therefore, it is essential to store (2-(Hydroxymethyl)pyridin-4-yl)boronic acid in a cool, dry environment, preferably under an inert atmosphere like argon or nitrogen. Avoid repeated exposure to ambient air and moisture to prevent degradation and ensure consistent reactivity in coupling reactions.

Synthesis of (2-(Hydroxymethyl)pyridin-4-yl)boronic Acid: A Generalized Protocol

The synthesis of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid can be achieved from commercially available starting materials, such as 4-halo-2-(hydroxymethyl)pyridine derivatives. The following protocol is a generalized procedure based on established methods for the synthesis of similar hydroxyphenyl and pyridyl boronic acids, which typically involve a halogen-metal exchange followed by borylation.[4]

Figure 1: General workflow for the synthesis of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid.

Detailed Protocol:

-

Protection of the Hydroxyl Group:

-

Dissolve 4-bromo-2-(hydroxymethyl)pyridine in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.

-

Add a suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole, and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the protected intermediate, 4-bromo-2-((tert-butyldimethylsilyloxy)methyl)pyridine.

-

-

Halogen-Metal Exchange and Borylation:

-

Dissolve the protected intermediate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes. The choice of organolithium or a Grignard reagent is critical and may require optimization.[4]

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete halogen-metal exchange.

-

Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

-

Hydrolysis and Deprotection:

-

Quench the reaction mixture by the slow addition of aqueous hydrochloric acid at 0 °C.

-

The acidic conditions will hydrolyze the boronate ester and simultaneously remove the silyl protecting group.

-

Adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation.

-

Collect the solid product by filtration, wash with a minimal amount of cold water, and dry under vacuum to yield (2-(Hydroxymethyl)pyridin-4-yl)boronic acid.

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in many APIs.[1][2] (2-(Hydroxymethyl)pyridin-4-yl)boronic acid is an excellent coupling partner in these reactions.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of the 2-(Hydroxymethyl) Group:

The hydroxymethyl group at the 2-position, ortho to the nitrogen atom, can play a significant role in the reactivity of the boronic acid. It may influence the electronic properties of the pyridine ring and could potentially coordinate with the palladium catalyst, thereby affecting the rate and selectivity of the coupling reaction. This potential for chelation is an important consideration when selecting ligands and reaction conditions.

Representative Protocol for Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the coupling of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid with an aryl or heteroaryl halide.

-

Reaction Setup:

-

To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), (2-(Hydroxymethyl)pyridin-4-yl)boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv).

-

The choice of catalyst and base is critical and should be screened for optimal performance with the specific substrates.[5]

-

-

Solvent and Reaction Conditions:

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or DMF and water. The presence of water is often beneficial for the transmetalation step.[1]

-

Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Table of Representative Coupling Partners and Conditions:

The following table provides examples of typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of pyridylboronic acids with various aryl halides, which can be used as a starting point for optimization with (2-(Hydroxymethyl)pyridin-4-yl)boronic acid.

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | [5] |

| 3-Chlorobenzonitrile | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 | [1] |

| 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 90 | 8 | 75-85 | [5] |

| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 6 | >90 | General high-performance catalyst system |

Application in API Synthesis: A Key Structural Motif

While (2-(Hydroxymethyl)pyridin-4-yl)boronic acid may not be a direct precursor to widely known blockbuster drugs, its structural motifs are present in numerous biologically active compounds. The 4-arylpyridine core is a key pharmacophore in a variety of therapeutic agents, including kinase inhibitors, CNS-active compounds, and anti-inflammatory drugs.[2]